5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine core with a thioxo group and a nitrophenyl substituent, making it a subject of interest for chemists and biologists alike.
Mechanism of Action
Target of Action
The primary target of this compound, also known as UCF-101, is the pro-apoptotic mitochondrial serine protease Omi/HtrA2 . This enzyme plays a crucial role in the cellular response to thermal and oxidative stress .
Mode of Action
UCF-101 acts as a selective inhibitor of Omi/HtrA2 . It inhibits the apoptosis inhibitors, thus resulting in pro-apoptotic activity . This means that the compound promotes the process of programmed cell death, which is a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .
Biochemical Pathways
The inhibition of Omi/HtrA2 by UCF-101 affects the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, chromosomal DNA fragmentation, and global mRNA decay .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 5 mg/ml when warmed . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of Omi/HtrA2 by UCF-101 leads to an increase in apoptosis, or programmed cell death . This can have various effects at the molecular and cellular level, depending on the context. For example, in septic rat studies, UCF-101 was found to inhibit apoptosis and have neuroprotective effects on cerebral oxidative injury and cognitive impairment . In aging rats with induced myocardial ischemia/reperfusion (MI/R) injury, UCF-101 treatment decreased XIAP degradation and caspase-3 activity and exerted cardioprotective effects .
Action Environment
The action of UCF-101 can be influenced by various environmental factors. For example, the temperature at which the compound is stored can affect its stability . It is recommended to store the compound at a temperature of -20°C . The compound’s solubility in DMSO also suggests that the presence of certain solvents can enhance its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-nitroaniline with a suitable aldehyde or ketone, followed by cyclization and thionation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
Uniqueness
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a thioxo group and a nitrophenyl substituent, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4S/c16-9-6(10(17)14-11(20)13-9)5-12-7-3-1-2-4-8(7)15(18)19/h1-5H,(H3,13,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXDZUMLXRBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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